Methyl 4-fluorobenzene-1-sulfonate
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Overview
Description
Methyl 4-fluorobenzene-1-sulfonate: is an organic compound that belongs to the class of sulfonate esters It is characterized by a methyl group attached to a benzene ring, which is further substituted with a fluorine atom and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-fluorobenzene-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of 4-fluorotoluene followed by esterification. The sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, and the esterification is achieved using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous-flow processes to enhance efficiency and yield. These methods involve the use of advanced reactors and precise control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonate group with other electrophiles, such as halogens or nitro groups.
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions to facilitate the substitution.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated benzene derivatives.
Nucleophilic Substitution: Products include various substituted benzene compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of fluorescent probes for detecting biomolecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-fluorobenzene-1-sulfonate involves its reactivity as an electrophile in aromatic substitution reactionsThis reactivity is facilitated by the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the compound .
Comparison with Similar Compounds
- Methyl 4-chlorobenzene-1-sulfonate
- Methyl 4-bromobenzene-1-sulfonate
- Methyl 4-nitrobenzene-1-sulfonate
Comparison: Methyl 4-fluorobenzene-1-sulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and nitro analogs. The fluorine atom’s strong electron-withdrawing effect enhances the compound’s reactivity in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7FO3S |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C7H7FO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
MBFSZLDWZHRFRI-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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